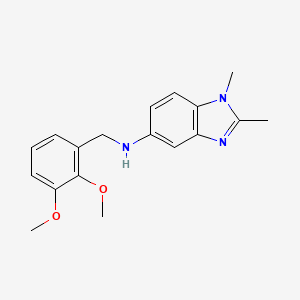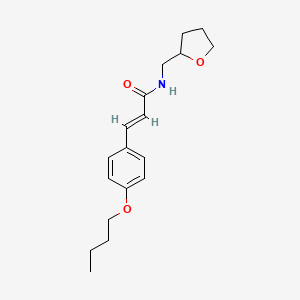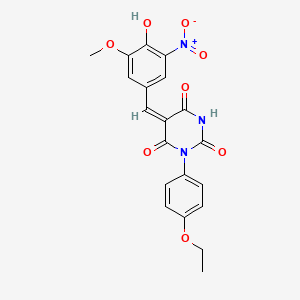
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a benzimidazole derivative that has been studied for its potential therapeutic effects. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
作用机制
The mechanism of action of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Studies have shown that this compound can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. Additionally, this compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, as well as reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its wide range of biological activities, making it a versatile compound for studying various cellular processes. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One potential area of research is its use in combination therapies for cancer treatment, as studies have shown that it can enhance the effectiveness of chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of more water-soluble derivatives of this compound could expand its potential use in lab experiments and clinical settings.
合成方法
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multi-step reaction process involving the condensation of 2,3-dimethoxybenzaldehyde with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps, resulting in a white crystalline solid.
科学研究应用
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-15-10-14(8-9-16(15)21(12)2)19-11-13-6-5-7-17(22-3)18(13)23-4/h5-10,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPZBWHTXZLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)

![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)
![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)
![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
